N-(2-(Difluoromethoxy)benzyl)formamide
Description
N-(2-(Difluoromethoxy)benzyl)formamide is a formamide derivative featuring a benzyl group substituted with a difluoromethoxy moiety (–O–CF₂H) at the ortho position. This compound is of interest in medicinal chemistry due to the electron-withdrawing effects of fluorine atoms, which can enhance metabolic stability and influence physicochemical properties such as lipophilicity and solubility.
Properties
Molecular Formula |
C9H9F2NO2 |
|---|---|
Molecular Weight |
201.17 g/mol |
IUPAC Name |
N-[[2-(difluoromethoxy)phenyl]methyl]formamide |
InChI |
InChI=1S/C9H9F2NO2/c10-9(11)14-8-4-2-1-3-7(8)5-12-6-13/h1-4,6,9H,5H2,(H,12,13) |
InChI Key |
LFBSKIQWXWWBRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC=O)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Difluoromethoxy)benzyl)formamide typically involves the reaction of 2-(difluoromethoxy)benzylamine with formic acid or a formylating agent. One common method is the direct formylation of the amine using formic acid under solvent-free conditions. This reaction is usually carried out at elevated temperatures to facilitate the formation of the formamide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Difluoromethoxy)benzyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-(2-(Difluoromethoxy)benzyl)formamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(Difluoromethoxy)benzyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The formamide group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
<sup>a</sup>XLogP3: Computed octanol-water partition coefficient.
Key Observations:
Lipophilicity :
- The difluoromethoxy substituent in this compound reduces logP (~2.5) compared to N-(2-benzylphenyl)formamide (logP 3.0), likely due to the electronegative fluorine atoms increasing polarity .
- Formoterol-related compound H, with hydroxyl and benzyl groups, is expected to have higher polarity but lacks logP data .
Metabolic Stability: Fluorine substitution in the difluoromethoxy group may slow oxidative metabolism compared to non-fluorinated analogs like N-(2-benzylphenyl)formamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
